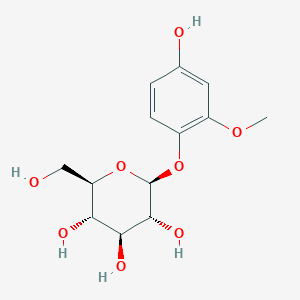

Isotachioside

Description

Isotachioside has been reported in Berchemia floribunda, Phyllanthus reticulatus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEHRPZXRYZMDC-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317741 | |

| Record name | Isotachioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31427-08-4 | |

| Record name | Isotachioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31427-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotachioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Isotachioside: A Technical Guide for Researchers

Abstract

Isotachioside, a naturally occurring C-glycosyl flavonoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and the characterized mechanisms of C-glycosylation of structurally related compounds. This document details the enzymatic steps, key intermediates, and presents relevant quantitative data from analogous systems. Furthermore, it includes detailed experimental protocols for the characterization of the enzymes involved and visual diagrams of the metabolic pathway and experimental workflows to facilitate comprehension and further research in this area.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, including roles in pigmentation, UV protection, and defense against pathogens. Their glycosylated forms, in particular, exhibit enhanced stability and bioavailability. This compound is a C-glycosyl flavonoid, characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone. This C-glycosidic linkage is notably more resistant to enzymatic and acidic hydrolysis compared to the more common O-glycosidic bonds. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, extensive research on the biosynthesis of other flavonoid C-glycosides provides a robust framework for proposing a highly probable pathway.

This guide synthesizes the current knowledge on flavonoid biosynthesis and C-glycosylation to present a comprehensive model for this compound formation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Flavonoid Aglycone: This stage follows the general phenylpropanoid and flavonoid biosynthesis pathways to produce a key flavanone intermediate.

-

C-Glycosylation: The flavanone intermediate is then specifically glycosylated by a C-glycosyltransferase to yield this compound.

Stage 1: Biosynthesis of the Flavanone Intermediate

The formation of the flavonoid core begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of enzymatic reactions, catalyzed by well-characterized enzymes, leads to the formation of naringenin, a central flavanone intermediate.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form naringenin chalcone. This is a pivotal and often rate-limiting step in flavonoid biosynthesis.[1]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.[2]

Further modifications of the naringenin scaffold, such as hydroxylation by Flavanone 3'-Hydroxylase (F3'H), can lead to other flavanone precursors like eriodictyol. The specific aglycone of this compound is derived from one such flavanone. Based on the structure of this compound, the likely aglycone precursor is a 2-hydroxyflavanone.

Stage 2: C-Glycosylation

The C-glycosylation of the flavanone intermediate is the defining step in the biosynthesis of this compound. This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT), namely a C-glycosyltransferase (CGT).

Drawing parallels from the biosynthesis of other C-glycosyl flavones like (iso)schaftoside and vitexin[3][4], the proposed mechanism involves the following steps:

-

Flavanone-2-hydroxylase (F2H): This enzyme is proposed to hydroxylate the flavanone (e.g., naringenin) at the C-2 position to form a 2-hydroxyflavanone. This intermediate exists in equilibrium with its open-ring tautomer, a dibenzoylmethane.

-

C-Glycosyltransferase (CGT): A specific CGT recognizes the 2-hydroxyflavanone/dibenzoylmethane intermediate and catalyzes the transfer of a glucose moiety from UDP-glucose to either the C-6 or C-8 position of the A-ring, forming a C-C bond.[5]

-

Dehydratase: The resulting 2-hydroxyflavanone-C-glucoside is unstable and is subsequently dehydrated to form the stable flavone C-glycoside, this compound.[5] In some plant systems, this dehydration is believed to be spontaneous, while in others, a specific dehydratase enzyme may be involved.[5]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for the identification and characterization of the involved enzymes.

Caption: Proposed biosynthesis pathway of this compound from L-phenylalanine.

Caption: Workflow for identifying and characterizing this compound biosynthesis genes.

Quantitative Data

Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. The following tables summarize representative kinetic parameters for homologous enzymes from other plant species involved in flavonoid C-glycoside biosynthesis. This data serves as a valuable reference for future studies on this compound.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS) Homologues

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.7 | [Generic CHS studies] |

| Petunia hybrida | p-Coumaroyl-CoA | 2.1 | 1.9 | [Generic CHS studies] |

| Arabidopsis thaliana | p-Coumaroyl-CoA | 0.8 | 1.5 | [Generic CHS studies] |

Table 2: Kinetic Parameters of C-Glycosyltransferase (CGT) Homologues

| Enzyme Source | Acceptor Substrate | Donor Substrate | K_m (µM) (Acceptor) | K_m (µM) (Donor) | Reference |

| Oryza sativa (OsCGT) | 2-Hydroxynaringenin | UDP-Glucose | 25.0 | 150.0 | [5] |

| Triticum aestivum | 2-Hydroxynaringenin | UDP-Glucose | 30.0 | 200.0 | [5] |

| Scutellaria baicalensis (SbCGTa) | 2-Hydroxyapigenin | UDP-Glucose | 12.3 | 45.6 | [3] |

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Protocol for C-Glycosyltransferase (CGT) Activity Assay

This protocol describes a method for determining the in vitro activity of a candidate CGT enzyme.

Materials:

-

Purified recombinant CGT enzyme

-

2-Hydroxyflavanone substrate (e.g., 2-hydroxynaringenin) dissolved in DMSO

-

UDP-glucose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., 2 M HCl)

-

HPLC system with a C18 column

-

Solvents for HPLC (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 50 µM 2-hydroxyflavanone, 1 mM UDP-glucose, and 1-5 µg of purified recombinant CGT in a total volume of 100 µL of reaction buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 20 µL of the stop solution.

-

Sample Preparation: Centrifuge the mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Analyze the reaction products by reverse-phase HPLC. Monitor the formation of the C-glycosylated product by comparing the retention time and UV-Vis spectrum with an authentic standard of this compound, if available.

-

Quantification: Quantify the product peak area to determine the enzyme activity.

Protocol for Heterologous Expression and Purification of a Candidate CGT

This protocol outlines the steps for producing a candidate CGT in E. coli for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the candidate CGT gene insert (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE analysis reagents

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins.

-

Elution: Elute the His-tagged CGT protein with elution buffer.

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant enzyme.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound, based on established knowledge of flavonoid metabolism, provides a solid foundation for future research. The immediate next steps should focus on the identification and functional characterization of the specific genes and enzymes involved in this pathway in plants known to produce this compound. The experimental protocols outlined in this guide offer a roadmap for these investigations.

Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical and nutraceutical applications. Future research may also explore the regulatory networks that control the expression of the this compound biosynthetic genes in response to developmental and environmental cues.

References

- 1. Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dissection of the general two-step di- C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

Isotachioside: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a concise yet in-depth overview of Isotachioside, a naturally occurring phenolic glycoside. The document summarizes its core physicochemical properties, details its investigation as a tyrosinase inhibitor, and provides relevant experimental methodologies. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 31427-08-4 | |

| Molecular Formula | C₁₃H₁₈O₈ | |

| Molecular Weight | 302.28 g/mol | [1] |

Biological Activity: Tyrosinase Inhibition

This compound has been investigated for its potential as a tyrosinase inhibitor, an enzyme crucial in melanin biosynthesis. However, studies have indicated that this compound itself is a weak inhibitor of tyrosinase. In one key study, the half-maximal inhibitory concentration (IC₅₀) for this compound could not be determined even at concentrations up to 1000 μM.[1][2] In contrast, derivatives of this compound that lack specific methyl and benzoyl groups have demonstrated more potent tyrosinase inhibitory activity, suggesting that the core structure may be a useful scaffold for the development of more effective inhibitors.[1][2]

It is critical for researchers to distinguish this compound from other similarly named compounds, such as isoacteoside. While the names are similar, they are distinct chemical entities with different reported biological activities. For instance, isoacteoside has been reported to exhibit anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[3][4] There is currently a lack of evidence in the reviewed literature to suggest that this compound possesses similar anti-inflammatory properties or engages these signaling pathways.

Experimental Protocols

Tyrosinase Inhibition Assay

The following is a representative protocol for an in vitro mushroom tyrosinase inhibition assay, a common method for screening potential inhibitors.

Objective: To determine the concentration at which a test compound (e.g., this compound) inhibits 50% of the tyrosinase enzyme activity (IC₅₀).

Materials:

-

Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 10 mM in phosphate buffer)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm[2][5]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent.

-

Create a series of dilutions of the test compound and positive control in phosphate buffer to achieve a range of final assay concentrations.

-

Prepare the mushroom tyrosinase solution and the L-DOPA substrate solution in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 20 µL of the diluted test compound or positive control. For the negative control wells, add 20 µL of the solvent used to dissolve the test compound.

-

Add 70 µL of the tyrosinase enzyme solution to each well and incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[5]

-

Initiate the enzymatic reaction by adding 110 µL of the L-DOPA substrate solution to all wells.[5]

-

-

Measurement:

-

Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5]

-

Measure the absorbance of each well at 475-492 nm using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in a colored product.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Visualized Workflow: Tyrosinase Inhibition Assay

The following diagram illustrates the general workflow for the tyrosinase inhibition assay described above.

Caption: Workflow for a typical in vitro tyrosinase inhibition assay.

References

- 1. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phcogj.com [phcogj.com]

Spectral Data Analysis of Isotachioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachioside is a naturally occurring glycoside that has garnered interest within the scientific community. A comprehensive understanding of its chemical structure and purity is paramount for any research or drug development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of natural products like this compound.

This technical guide provides a framework for the spectral analysis of this compound. While a comprehensive search of publicly available scientific literature and databases did not yield specific, quantitative experimental spectral data for this compound, this document outlines the standard methodologies used to acquire and interpret such data. The tables and visualizations presented herein are representative examples to guide researchers in their analytical workflows.

Experimental Protocols

The following sections detail the typical experimental procedures for obtaining NMR, IR, and MS spectra for a purified compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD). The choice of solvent is crucial to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Instrumentation: The data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded to identify the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired to determine the number of different carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single peak.

-

2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, and to fully assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the dry, solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. ESI can be run in positive or negative ion mode to detect [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Spectral Data Summary

The following tables represent the expected format and type of data obtained from the spectral analysis of this compound. Note: The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, MeOD)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.10 | d | 8.5 | 1H | Ar-H |

| 6.85 | d | 8.5 | 1H | Ar-H |

| 6.80 | s | - | 1H | Ar-H |

| 4.85 | d | 7.5 | 1H | Anomeric H |

| 3.90 | s | - | 3H | OCH₃ |

| 3.40-3.80 | m | - | 6H | Sugar Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, MeOD)

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 | Ar-C |

| 152.0 | Ar-C |

| 148.0 | Ar-C |

| 118.0 | Ar-CH |

| 115.5 | Ar-CH |

| 110.0 | Ar-CH |

| 102.0 | Anomeric C |

| 78.0 | Sugar CH |

| 77.5 | Sugar CH |

| 74.5 | Sugar CH |

| 71.0 | Sugar CH |

| 62.0 | Sugar CH₂ |

| 56.0 | OCH₃ |

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | broad | O-H stretch (hydroxyl groups) |

| 2920 | medium | C-H stretch (aromatic and aliphatic) |

| 1610 | strong | C=C stretch (aromatic ring) |

| 1510 | strong | C=C stretch (aromatic ring) |

| 1250 | strong | C-O stretch (aryl ether) |

| 1070 | strong | C-O stretch (glycosidic bond) |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | m/z (observed) | Ion | Elemental Formula |

| ESI+ | 319.1023 | [M+H]⁺ | C₁₃H₁₉O₈ |

| ESI+ | 341.0842 | [M+Na]⁺ | C₁₃H₁₈O₈Na |

Visualizations

The following diagrams illustrate a general workflow for natural product characterization and a hypothetical signaling pathway for investigation.

Biological Activity Screening of Isotachioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachioside is a naturally occurring glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological screening of this compound, with a focus on its tyrosinase inhibitory effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into relevant signaling pathways. While research on this compound is ongoing, this guide consolidates the available peer-reviewed data to facilitate further investigation into its therapeutic potential.

Tyrosinase Inhibitory Activity

The most well-documented biological activity of this compound is its role as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Inhibition of this enzyme is a critical target for the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening applications.

Quantitative Data

Studies have evaluated the inhibitory effect of this compound on mushroom tyrosinase. The following table summarizes the available quantitative data.

| Compound | Assay Type | Substrate | IC50 (μM) | Reference |

| This compound | Mushroom Tyrosinase Inhibition | L-DOPA | > 1000 | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

The available data indicates that this compound itself is a weak inhibitor of tyrosinase, with an IC50 value greater than 1000 μM[1][2].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following protocol is a standard method for assessing the tyrosinase inhibitory activity of a compound using L-DOPA as a substrate.

1.2.1. Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (and other test compounds)

-

Kojic Acid (positive control)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

1.2.2. Preparation of Solutions

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 100-200 units/mL.

-

L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A typical final concentration in the assay is 2 mM.

-

Test Compound Solutions: Dissolve this compound and the positive control (Kojic Acid) in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

1.2.3. Assay Procedure

-

To each well of a 96-well microplate, add:

-

20 µL of the test compound solution (or vehicle for control).

-

140 µL of phosphate buffer.

-

20 µL of mushroom tyrosinase solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (typically between 475-492 nm) using a microplate reader.

-

Take kinetic readings every minute for a defined period (e.g., 20-30 minutes).

1.2.4. Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

-

Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Plot the percentage of inhibition against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

Experimental workflow for the tyrosinase inhibition assay.

Other Potential Biological Activities (Antioxidant, Anti-inflammatory, Anticancer)

As of the current literature, there is no specific data available on the antioxidant, anti-inflammatory, or anticancer activities of this compound. However, a structurally related compound, Isoacteoside , has been investigated for these properties.

-

Anti-inflammatory Activity of Isoacteoside: Studies have shown that isoacteoside can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in human mast cells. This effect is reportedly mediated through the caspase-1, MAPKs, and NF-κB signaling pathways[3][4].

The investigation of these activities for this compound could be a valuable area for future research. Standard assays for these activities are briefly outlined below for consideration in future screening protocols.

Proposed Screening Assays for Future Research

-

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid spectrophotometric assay to measure the ability of a compound to act as a free radical scavenger.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another widely used spectrophotometric method to assess antioxidant capacity.

-

-

Anti-inflammatory Activity:

-

Nitric Oxide (NO) Inhibition Assay in Macrophages: Measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cytokine Release Assays: Utilizes enzyme-linked immunosorbent assays (ELISAs) to quantify the inhibition of pro-inflammatory cytokine release from immune cells.

-

-

Anticancer Activity:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects on cancer cell lines.

-

Apoptosis Assays: Techniques such as flow cytometry with Annexin V/Propidium Iodide staining can determine if a compound induces programmed cell death in cancer cells.

-

Signaling Pathways

Direct evidence linking this compound to the modulation of specific signaling pathways is currently lacking. However, given its investigated role in tyrosinase inhibition, understanding the melanogenesis signaling pathway is crucial for contextualizing its potential mechanism of action.

Melanogenesis Signaling Pathway

Melanogenesis is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction activates a cascade of intracellular signaling events that ultimately lead to the synthesis of melanin. A simplified representation of this pathway is provided below.

Simplified melanogenesis signaling pathway.

Conclusion

This technical guide summarizes the current understanding of the biological activity of this compound, primarily focusing on its tyrosinase inhibitory properties. While the direct inhibitory effect of this compound on tyrosinase appears to be weak, the provided experimental protocols and pathway diagrams offer a framework for further research. The exploration of other potential biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, represents a promising avenue for future studies. A deeper investigation into the structure-activity relationship of this compound and its derivatives may yet uncover compounds with significant therapeutic potential. It is recommended that future research efforts focus on a broader screening of biological activities and elucidation of the molecular mechanisms and signaling pathways modulated by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of Isotachioside

Introduction

This compound, also known as isoacteoside, is a phenylpropanoid glycoside that has garnered interest for its potential biological activities, including its antioxidant properties. Phenylpropanoids are a class of natural products found throughout the plant kingdom, particularly in species of the Verbenaceae family, and are recognized for their role in protecting cells from oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate this damage by scavenging free radicals and inhibiting oxidative processes.

Studies have shown that this compound possesses antioxidant properties by scavenging intracellular ROS and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, as well as preventing lipid peroxidation[1]. Furthermore, it has been observed to enhance the activity of cellular antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)[1]. This guide provides a technical overview of the common in vitro assays used to evaluate the antioxidant potential of this compound, complete with detailed experimental protocols, data presentation, and workflow visualizations. While specific quantitative data for pure this compound is limited in publicly available literature, this document includes representative data from plant extracts rich in similar phenolic compounds to illustrate the expected outcomes of such assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.

Data Presentation

| Sample | Total Phenolics (mg GAE/g) | Total Flavonoids (mg/g) | DPPH Scavenging Capacity (EC50 in µg/mL) |

| Verbena carolina Methanol Extract | 13.58 | - | 14.20 |

| Verbena carolina Aqueous Extract | 23.12 | - | 7.50 |

| Ascorbic Acid (Standard) | - | - | - |

Data adapted from a study on Verbena carolina extracts[2]. EC50 is the concentration required to scavenge 50% of DPPH radicals.

Experimental Protocol

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation[3][4].

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations for testing.

-

Reaction Mixture : In a 96-well plate or cuvettes, mix a specific volume of the sample solution at different concentrations with the DPPH working solution. For example, 0.5 mL of the sample is mixed with 1 mL of 0.1 mM DPPH solution[3]. A control is prepared using the solvent instead of the sample solution[3][5].

-

Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period, typically 20-30 minutes[3][4].

-

Absorbance Measurement : The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer[3][4][5].

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample[3]. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.

Visualization: DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Data Presentation

The following table shows representative data from Verbena carolina extracts.

| Sample | TEAC (Trolox Equivalent Antioxidant Capacity) in ABTS Assay |

| Verbena carolina Methanol Extract | 10.10 |

| Verbena carolina Aqueous Extract | 7.10 |

Data adapted from a study on Verbena carolina extracts[2]. TEAC values are a measure of antioxidant capacity relative to Trolox.

Experimental Protocol

-

Reagent Preparation : The ABTS radical cation (ABTS•+) is pre-generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[6][7].

-

Working Solution : The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm[6].

-

Sample Preparation : Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Reaction Mixture : A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution. For example, 1 ml of the plant extract is allowed to react with 1 ml of the ABTS solution[6].

-

Incubation : The reaction is allowed to proceed for a short period, typically around 7 minutes, at room temperature[6].

-

Absorbance Measurement : The absorbance is measured at 734 nm using a spectrophotometer[6].

-

Calculation : The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization: ABTS Assay Workflow

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Data Presentation

| Sample | FRAP Value (mM Fe²⁺/mg) |

| Methanolic extract of Boerhavia elegans leaf | 56.18 |

| Ascorbic Acid (Standard) | 60.75 |

Data from a study on Boerhavia elegans extracts, for illustrative purposes[8].

Experimental Protocol

-

Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio[9][10]. The reagent is warmed to 37°C before use.

-

Standard Curve : A standard curve is prepared using known concentrations of FeSO₄·7H₂O[9].

-

Sample Preparation : Prepare a stock solution and dilutions of this compound.

-

Reaction Mixture : A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent. For example, 50 µL of the sample is mixed with 950 µL of FRAP reagent[10].

-

Incubation : The mixture is incubated at 37°C for a specified time, often around 30 minutes[10].

-

Absorbance Measurement : The absorbance of the blue-colored solution is measured at 593 nm[10][11].

-

Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as µM of Fe(II) equivalents.

Visualization: FRAP Assay Workflow

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive oxygen species. This assay typically involves the generation of hydroxyl radicals via a Fenton-like reaction (Fe²⁺ + H₂O₂) and measuring the ability of an antioxidant to compete with a detector molecule (like deoxyribose) for these radicals.

Data Presentation

| Sample | Hydroxyl Radical Scavenging IC50 (µg/mL) |

| Spondias pinnata extract | 112.18 ± 3.27 |

| Mannitol (Standard) | 571.45 ± 20.12 |

Data from a study on Spondias pinnata extract, for illustrative purposes[12].

Experimental Protocol

-

Reaction Mixture Preparation : The reaction mixture contains, in a final volume (e.g., 1 or 2 mL), 2-deoxyribose (2.8 mM), a phosphate buffer (e.g., KH₂PO₄-NaOH, pH 7.4), FeCl₃ (0.1 mM), EDTA (0.1 mM), H₂O₂ (1.0 mM), ascorbic acid (to reduce Fe³⁺ to Fe²⁺), and various concentrations of the test sample[3][12].

-

Incubation : The mixture is incubated at 37°C for a specified time, for instance, 30 minutes or 1 hour[3][12].

-

Stopping the Reaction and Color Development : Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture. The solution is then heated in a boiling water bath for about 30 minutes to develop a pink chromogen from the reaction of TBA with malondialdehyde (MDA), a product of deoxyribose degradation by hydroxyl radicals[3].

-

Absorbance Measurement : After cooling, the absorbance of the pink solution is measured at 532 nm[3].

-

Calculation : The scavenging activity is calculated based on the reduction in absorbance in the presence of the sample compared to the control.

Visualization: Hydroxyl Radical Scavenging Assay Workflow

Caption: Workflow for the hydroxyl radical scavenging assay.

Superoxide Anion (O₂•⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals. A common method involves generating superoxide radicals in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which can be measured spectrophotometrically.

Data Presentation

| Sample | Superoxide Radical Scavenging IC50 (µg/mL) |

| Spondias pinnata extract | 13.46 ± 0.66 |

| Quercetin (Standard) | 42.06 ± 1.35 |

Data from a study on Spondias pinnata extract, for illustrative purposes[3].

Experimental Protocol

-

Reagent Preparation : Prepare solutions of Tris-HCl buffer, NBT, NADH, and PMS[13].

-

Reaction Mixture : In a final volume (e.g., 3.0 mL), the reaction mixture consists of the sample extract at various concentrations, Tris-HCl buffer (e.g., 16 mM, pH 8.0), NBT (e.g., 0.3 mM), NADH (e.g., 0.936 mM), and PMS (e.g., 0.12 mM)[13].

-

Initiation and Incubation : The reaction is started by adding PMS to the mixture. The mixture is then incubated at 25°C for 5 minutes[13].

-

Absorbance Measurement : The absorbance is measured at 560 nm against a blank[3][13]. A decrease in absorbance indicates the consumption of superoxide anions by the antioxidant.

-

Calculation : The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Visualization: Superoxide Scavenging Assay Workflow

Caption: Workflow for the superoxide anion scavenging assay.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through radical scavenging, primarily via hydrogen atom transfer (HAT) or single electron transfer (SET). The presence of multiple hydroxyl groups on the aromatic rings of its structure allows for the donation of a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.

Visualization: Radical Scavenging Mechanism

Caption: General mechanism of free radical scavenging by this compound.

References

- 1. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial, Antioxidant Activities, and HPLC Determination of the Major Components of Verbena carolina (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity and total phenolic content of Boerhavia elegans (choisy) grown in Baluchestan, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

Isotachioside: A Technical Guide to its Potential Therapeutic Applications as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachioside, a naturally occurring glycoside, has emerged as a compound of interest for its potential therapeutic applications, primarily centered around the inhibition of tyrosinase. This enzyme plays a crucial role in melanogenesis, the process responsible for pigment production. Dysregulation of this pathway can lead to hyperpigmentation disorders. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, with a focus on its activity as a tyrosinase inhibitor. It includes a comprehensive summary of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows. While this compound itself has shown limited direct inhibitory activity in its natural form, its derivatives present a promising avenue for the development of novel therapeutic agents. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Target - Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. This pigment is responsible for the coloration of skin, hair, and eyes, and provides protection against ultraviolet (UV) radiation. However, the overproduction or abnormal distribution of melanin can lead to various dermatological conditions, including melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a key strategy in the development of treatments for these hyperpigmentation disorders. Furthermore, emerging research suggests potential roles for tyrosinase inhibitors in other therapeutic areas, such as neurodegenerative diseases and oncology.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potential of this compound and its synthetic derivatives against mushroom tyrosinase has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric. The data reveals that while this compound and its natural analog show negligible activity, certain synthetic glycoside derivatives demonstrate significant tyrosinase inhibition.

| Compound | Description | IC50 (µM) | Reference |

| This compound | Natural Product | > 1000 | [1] |

| Arbutin | Natural Product, known tyrosinase inhibitor | > 1000 | [1] |

| Glucoside Derivative 4 | Synthetic derivative of this compound | 417 | [1] |

| Xyloside Derivative 5 | Synthetic derivative of this compound | 852 | [1] |

| Cellobioside Derivative 6 | Synthetic derivative of this compound | 623 | [1] |

| Maltoside Derivative 7 | Synthetic derivative of this compound | 657 | [1] |

| Kojic Acid | Well-known tyrosinase inhibitor (for comparison) | ~121 (L-DOPA) | [2] |

| β-Arbutin | Isomer of Arbutin (for comparison) | ~1687 (monophenolase) | [2] |

| α-Arbutin | Isomer of Arbutin (for comparison) | ~6499 (monophenolase) | [2] |

Table 1: Comparative IC50 values of this compound, its derivatives, and common tyrosinase inhibitors against mushroom tyrosinase.

Signaling Pathway: The Regulation of Melanogenesis

The therapeutic action of tyrosinase inhibitors is best understood within the context of the melanogenesis signaling pathway. Multiple signaling cascades converge on the regulation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including the gene encoding for tyrosinase. The diagram below illustrates the key pathways involved.

References

Probing the Tyrosinase Inhibitory Action of Isotachioside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachioside, a naturally occurring compound, has garnered attention for its potential role in melanogenesis modulation. However, scientific evidence reveals that this compound in its native form is not a potent tyrosinase inhibitor. Instead, synthetic derivatives, particularly those featuring a resorcinol glucoside scaffold, demonstrate significant tyrosinase inhibitory activity. This technical guide delves into the core mechanism of action of these active this compound derivatives as tyrosinase inhibitors. While direct kinetic and molecular docking studies on these specific compounds are limited, this paper synthesizes available data on their structure-activity relationships and infers the mechanistic details from closely related resorcinol-based tyrosinase inhibitors. This guide provides a comprehensive overview of the current understanding, detailed experimental protocols for assessing tyrosinase inhibition, and visual representations of the proposed molecular interactions and experimental workflows.

Introduction: The Pivotal Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin and pheomelanin. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.

This compound and its Derivatives: A Story of Structural Modification

Initial investigations into the bioactivity of this compound revealed its poor efficacy as a tyrosinase inhibitor, with a half-maximal inhibitory concentration (IC50) exceeding 1000 μM.[1][2][3] However, the focus shifted to its synthetic derivatives, where the removal of the methyl and benzoyl groups from the this compound structure led to a significant increase in tyrosinase inhibitory activity.[1][2][3] This modification results in a core structure of a resorcinol glycoside, highlighting the critical role of the 4-substituted resorcinol moiety in conferring this inhibitory action.[4][5]

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound derivatives has been quantified through IC50 values. The following table summarizes the available data for key derivatives, demonstrating the structure-activity relationship.

| Compound | Core Structure | IC50 (μM) | Reference(s) |

| This compound | Methoxy-hydroquinone-1-O-beta-D-glucopyranoside with benzoyl group | > 1000 | [1][2][3] |

| Derivative 4 | Resorcinol glucoside | 417 | [1][2][3] |

| Derivative 5 | Resorcinol xyloside | 852 | [1][2][3] |

| Derivative 6 | Resorcinol cellobioside | 623 | [1][2][3] |

| Derivative 7 | Resorcinol maltoside | 657 | [1][2][3] |

Table 1: IC50 values of this compound and its derivatives against mushroom tyrosinase.

Core Mechanism of Action: An Inferential Analysis

Due to the lack of specific kinetic and molecular docking studies on the active this compound derivatives, their precise mechanism of action is inferred from extensive research on other resorcinol-based tyrosinase inhibitors.[1][4][5] The prevailing hypotheses point towards two potential, non-mutually exclusive mechanisms: competitive inhibition and suicide inactivation.

Competitive Inhibition

Many compounds possessing a 4-substituted resorcinol skeleton act as competitive inhibitors of tyrosinase.[4][5] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding. The structural similarity of the resorcinol moiety to the phenolic substrates of tyrosinase allows it to effectively compete for the same binding site.

The proposed interaction involves the hydroxyl groups of the resorcinol ring chelating the copper ions within the active site of tyrosinase. This interaction stabilizes the enzyme-inhibitor complex and blocks the catalytic activity of the enzyme.

Suicide Inactivation

An alternative or complementary mechanism proposed for some resorcinol derivatives is suicide inactivation.[6] In this scenario, the inhibitor acts as a substrate for tyrosinase, undergoing an initial enzymatic transformation. The resulting reactive intermediate then irreversibly binds to the enzyme, leading to its inactivation. This mechanism is distinct from competitive inhibition, which is typically reversible.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound derivatives, this section provides detailed methodologies for key experiments.

Tyrosinase Inhibition Assay (Dopachrome Method)

This is a widely used spectrophotometric assay to determine the inhibitory effect of a compound on the diphenolase activity of tyrosinase.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A specific volume of the test compound solution to achieve the desired final concentration.

-

A solution of mushroom tyrosinase in phosphate buffer.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Immediately measure the absorbance of the wells at 475 nm (the wavelength at which dopachrome, the product of L-DOPA oxidation, absorbs light).

-

Continue to measure the absorbance at regular intervals for a defined period (e.g., 10-20 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

Kinetic Analysis using Lineweaver-Burk Plot

To determine the type of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.

-

Analyze the resulting plots:

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).

-

Uncompetitive inhibition: The lines will be parallel.

-

Mixed inhibition: The lines will intersect in the second or third quadrant.

-

-

The inhibition constant (Ki) can be determined from the plots.

Molecular Docking (In Silico)

Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to the active site of a protein (enzyme).

Software:

-

AutoDock, Glide, or similar molecular docking software.

-

Molecular visualization software (e.g., PyMOL, VMD).

Procedure:

-

Obtain the 3D crystal structure of tyrosinase from the Protein Data Bank (PDB). A commonly used structure is from Agaricus bisporus (mushroom tyrosinase), PDB ID: 2Y9X.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of the this compound derivative (the ligand).

-

Define the binding site on the tyrosinase structure, typically centered around the copper ions in the active site.

-

Perform the docking simulation to predict the most favorable binding poses of the ligand in the active site.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation) between the inhibitor and the amino acid residues of the enzyme.

Conclusion and Future Directions

While this compound itself is not a direct inhibitor of tyrosinase, its synthetic derivatives, characterized by a resorcinol glucoside structure, show promising inhibitory activity. The core mechanism of action is likely driven by the 4-substituted resorcinol moiety, which is a well-established pharmacophore for tyrosinase inhibition. Based on studies of analogous compounds, the mechanism is inferred to be either competitive inhibition, involving the chelation of copper ions in the active site, or suicide inactivation.

To definitively elucidate the mechanism of action of these active this compound derivatives, further research is imperative. Specifically, detailed kinetic studies are required to determine the type of inhibition and to calculate the inhibition constants (Ki). Furthermore, molecular docking and molecular dynamics simulations would provide valuable insights into the specific molecular interactions between these inhibitors and the tyrosinase active site. Such studies will be instrumental in the rational design and development of novel and more potent tyrosinase inhibitors for cosmetic and therapeutic applications.

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Isotachioside: A Technical Guide to its Discovery and Isolation from Isotachis japonica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachioside, a phenolic glycoside first identified in the liverwort Isotachis japonica, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known quantitative and spectroscopic data. Furthermore, this document explores the potential, yet to be fully elucidated, anti-inflammatory properties of this compound, drawing parallels with structurally related compounds and outlining possible signaling pathways for future investigation. This guide serves as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.

Introduction

Liverworts, belonging to the division Marchantiophyta, are a rich source of unique secondary metabolites, many of which possess interesting biological activities. The genus Isotachis has been a subject of phytochemical investigation, leading to the discovery of various natural products. Among these is this compound, a glycosidic compound isolated from Isotachis japonica.[1] This document details the scientific journey of this compound, from its initial discovery to its chemical characterization.

Discovery and Sourcing

This compound was first isolated from the liverwort Isotachis japonica. The initial discovery was part of broader research into the chemical constituents of bryophytes, a field pioneered by researchers such as Dr. Yoshinori Asakawa. The work of Asakawa's group on the chemical constituents of Isotachis japonica laid the groundwork for the identification of various compounds, including this compound.

Experimental Protocols: Isolation of this compound

The following protocol outlines a general methodology for the isolation of this compound from Isotachis japonica, based on common practices for the extraction of glycosides from plant material.

3.1. Plant Material Collection and Preparation

-

Fresh or air-dried aerial parts of Isotachis japonica are collected.

-

The plant material is thoroughly cleaned to remove any foreign matter.

-

The cleaned material is then ground into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

-

The powdered plant material is subjected to solvent extraction, typically using methanol or a methanol/water mixture, at room temperature.

-

The extraction process is repeated multiple times to ensure the exhaustive removal of soluble compounds.

-

The resulting crude extracts are combined and concentrated under reduced pressure to yield a viscous residue.

3.3. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.

-

Column Chromatography: The crude extract is first fractionated using open column chromatography on a silica gel stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity with solvents like ethyl acetate and methanol, is used to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions identified as containing this compound (based on preliminary analysis such as thin-layer chromatography) are further purified using preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector.

-

Final Purification: The fractions containing the purified this compound are collected, and the solvent is evaporated to yield the isolated compound.

Experimental Workflow for the Isolation of this compound

Quantitative and Spectroscopic Data

The following tables summarize the key quantitative and structural data for this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₈ |

| Molecular Weight | 302.28 g/mol |

| Appearance | White amorphous powder |

| UV λmax (MeOH) | 220, 280 nm |

| IR (KBr) νmax | 3400, 1610, 1520, 1280, 1100 cm⁻¹ |

| High-Resolution MS | Found: [M+Na]⁺ at m/z 325.0899 |

| Calculated for C₁₃H₁₈O₈Na: 325.0899 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Carbon Position | Chemical Shift (δ) ppm |

| 1 | 148.5 |

| 2 | 112.0 |

| 3 | 146.0 |

| 4 | 118.0 |

| 5 | 116.0 |

| 6 | 120.0 |

| 1' | 104.5 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 77.5 |

| 6' | 62.5 |

| OCH₃ | 56.5 |

Biological Activity and Potential Signaling Pathways

5.1. Tyrosinase Inhibitory Activity

This compound has been evaluated for its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. However, in these studies, the half-maximal inhibitory concentration (IC₅₀) could not be determined even at concentrations up to 1000 μM, suggesting weak activity against this enzyme under the tested conditions.[1]

5.2. Potential Anti-Inflammatory Activity (Hypothesized)

While direct studies on the anti-inflammatory activity of this compound are limited, the biological activities of structurally similar compounds, such as isoacteoside, provide a basis for hypothesizing its potential in this area. Isoacteoside has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may share some of these mechanisms.

Potential Signaling Pathways for Investigation:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. Many natural glycosides have been found to inhibit the activation of the NF-κB pathway. Future studies could investigate whether this compound can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to inflammatory stimuli. Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds. Investigating the effect of this compound on the phosphorylation status of these kinases in response to an inflammatory stimulus would be a valuable area of research.

Hypothesized Anti-Inflammatory Signaling Pathway

Conclusion and Future Directions

This compound represents a unique natural product from the liverwort Isotachis japonica. While its discovery and structural elucidation have been established, its biological activities remain largely underexplored. The detailed isolation protocol and comprehensive data presented in this guide provide a solid foundation for researchers to conduct further investigations. Future research should focus on:

-

Confirmation of Anti-inflammatory Activity: Conducting in vitro and in vivo studies to definitively assess the anti-inflammatory properties of this compound.

-

Elucidation of Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship Studies: Synthesizing analogs of this compound to explore how structural modifications impact its biological activity.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.

The exploration of this compound holds promise for the discovery of new therapeutic agents, and this technical guide serves as a critical starting point for unlocking its full potential.

References

Isotachioside: A Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Dated: November 19, 2025

Abstract

Isotachioside, a naturally occurring glycoside found in Isotachis japonica and Protea neriifolia, has been investigated for its biological activities, with a primary focus on its potential as a tyrosinase inhibitor. This technical guide provides a comprehensive review of the current scientific literature on the biological evaluation of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Visual diagrams of experimental workflows are included to facilitate a deeper understanding of the methodologies employed. At present, the documented biological activity of this compound is limited, highlighting an area with potential for future research.

Introduction

This compound is a glycosidic compound that has been isolated from the liverwort Isotachis japonica and the plant Protea neriifolia.[1][2] Structurally, it is an analog of arbutin, a well-known tyrosinase inhibitor used in cosmetics for its skin-lightening properties.[1][2] This structural similarity has prompted investigations into the biological activities of this compound, particularly its ability to inhibit the enzyme tyrosinase, which is a key enzyme in melanin biosynthesis. This guide will delve into the available data on the biological activities of this compound, with a focus on quantitative results and experimental methodologies.

Tyrosinase Inhibitory Activity

The primary biological activity of this compound that has been reported in the scientific literature is its effect on tyrosinase, a copper-containing enzyme that catalyzes the production of melanin and other pigments.

Quantitative Data

A key study synthesized this compound and several of its derivatives to evaluate their tyrosinase inhibitory activity. The results indicated that this compound itself is a very weak inhibitor of tyrosinase.[1][2] In contrast, some of its synthetic, unmethylated, and unbenzoylated derivatives demonstrated moderate inhibitory activity.[1][2] The half-maximal inhibitory concentration (IC50) values from this study are presented in Table 1.

| Compound | Structure | Tyrosinase IC50 (μM) |

| This compound | > 1000[1][2] | |

| Arbutin (Reference) | > 1000[1][2] | |

| Glucoside Derivative 4 | 417[1][2] | |

| Xyloside Derivative 5 | 852[1][2] | |

| Cellobioside Derivative 6 | 623[1][2] | |

| Maltoside Derivative 7 | 657[1][2] |

Table 1: Tyrosinase inhibitory activity of this compound and its synthetic derivatives.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a detailed methodology for a typical in vitro tyrosinase inhibition assay used to evaluate compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compound and positive control in the appropriate solvent.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the test compound solution (or solvent for the control).

-

Add a specific volume of the mushroom tyrosinase solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.

-

Immediately measure the absorbance of the resulting mixture at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.

-

Continue to measure the absorbance at regular intervals for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome, the colored product of the reaction.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tyrosinase activity, from the dose-response curve.

-

Other Biological Activities

To date, there is a notable lack of published research on other biological activities of this compound, such as antioxidant, anti-inflammatory, neuroprotective, or anticancer effects. While extracts of the plants from which this compound is isolated, Isotachis japonica and Protea neriifolia, have been reported to possess various biological properties, the specific contributions of this compound to these activities have not been elucidated.

Signaling Pathways

There is currently no available information in the scientific literature describing the involvement of this compound in any specific signaling pathways.

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is not a potent inhibitor of tyrosinase. However, the finding that some of its synthetic derivatives exhibit moderate activity suggests that the core structure of this compound could serve as a scaffold for the development of more effective tyrosinase inhibitors. There is a significant gap in the understanding of the broader biological activities of this compound. Future research should aim to explore other potential therapeutic properties of this natural compound, including its antioxidant, anti-inflammatory, and antimicrobial effects, among others. Such studies would be crucial in determining if this compound or its derivatives hold any promise for pharmaceutical or cosmeceutical applications.

References

Methodological & Application

Total Synthesis of Isotachioside: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract